imidazo[1,2-b]pyridazin-2-amine hydrochloride imidazo[1,2-b]pyridazin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2742660-59-7
VCID: VC11568673
InChI: InChI=1S/C6H6N4.ClH/c7-5-4-10-6(9-5)2-1-3-8-10;/h1-4H,7H2;1H
SMILES:
Molecular Formula: C6H7ClN4
Molecular Weight: 170.60 g/mol

imidazo[1,2-b]pyridazin-2-amine hydrochloride

CAS No.: 2742660-59-7

Cat. No.: VC11568673

Molecular Formula: C6H7ClN4

Molecular Weight: 170.60 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

imidazo[1,2-b]pyridazin-2-amine hydrochloride - 2742660-59-7

Specification

CAS No. 2742660-59-7
Molecular Formula C6H7ClN4
Molecular Weight 170.60 g/mol
IUPAC Name imidazo[1,2-b]pyridazin-2-amine;hydrochloride
Standard InChI InChI=1S/C6H6N4.ClH/c7-5-4-10-6(9-5)2-1-3-8-10;/h1-4H,7H2;1H
Standard InChI Key VWHBRAGKTNMPTD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2N=C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Molecular Characteristics

Imidazo[1,2-b]pyridazin-2-amine hydrochloride consists of a bicyclic system where an imidazole ring is fused to a pyridazine ring. The amine group at position 2 and the hydrochloride salt enhance its solubility and reactivity. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₆H₇ClN₄
Molecular Weight170.60 g/mol
Exact Mass170.026 g/mol
Topological Polar Surface Area56.2 Ų
LogP (Partition Coefficient)-0.52

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the hydrochloride salt improves bioavailability .

Spectroscopic and Crystallographic Data

Single-crystal X-ray diffraction (SXRD) studies of related imidazo[1,2-b]pyridazine derivatives reveal a nearly coplanar arrangement of the bicyclic system, with bond lengths and angles consistent with aromatic heterocycles . Nuclear magnetic resonance (NMR) spectra for analogous compounds show characteristic peaks:

  • ¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, while amine protons appear at δ 5.5–6.0 ppm .

  • ¹³C NMR: Carbon signals for the pyridazine ring are observed at δ 120–150 ppm, with imidazole carbons at δ 140–160 ppm .

Synthesis and Characterization

Synthetic Routes

The synthesis of imidazo[1,2-b]pyridazin-2-amine hydrochloride typically involves cyclocondensation reactions. A representative method includes:

  • Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines:
    Reacting 3-amino-6-chloropyridazine with α-bromoacetophenone in the presence of sodium bicarbonate yields the imidazo[1,2-b]pyridazine core . Subsequent amination at position 2 introduces the amine group, followed by hydrochloride salt formation .

  • Post-Functionalization:
    The 6-position halogen (e.g., Cl, Br) allows nucleophilic displacement reactions, enabling diversification into amide or thioether derivatives .

Analytical Validation

Synthetic intermediates are characterized using:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Confirms molecular ion peaks ([M+H]⁺ at m/z 135 for the free base) .

  • High-Resolution Mass Spectrometry (HRMS): Validates exact mass (e.g., 170.026 g/mol for C₆H₇ClN₄) .

Pharmacological Applications

Antimicrobial Activity

Imidazo[1,2-b]pyridazine derivatives exhibit broad-spectrum antibacterial properties. In a study of 15 amide derivatives:

  • Compound 10 and 16: Demonstrated MIC values of 6.25 μg/mL against Pseudomonas aeruginosa, comparable to tetracycline .

  • Compound 17: Showed moderate activity (MIC = 10 μg/mL) against Bacillus subtilis .

The hydrochloride salt’s enhanced solubility likely improves membrane permeability, contributing to efficacy against Gram-negative pathogens .

β-Amyloid Plaque Imaging

Imidazo[1,2-b]pyridazines bind β-amyloid aggregates, with compound 4 (a methylthio derivative) showing a K₁ of 11.0 nM . Structural analogs of imidazo[1,2-b]pyridazin-2-amine hydrochloride could serve as positron emission tomography (PET) radiotracers for Alzheimer’s disease diagnosis .

Computational Insights

Molecular docking studies reveal key interactions:

  • Hydrogen Bonding: The amine group forms H-bonds with Asp23 and Lys28 residues of Aβ fibrils .

  • π-Stacking: The aromatic scaffold interacts with Phe20 and Val36, stabilizing ligand-receptor complexes .

Lipophilicity (LogP = -0.52) and polar surface area (56.2 Ų) align with blood-brain barrier permeability criteria, supporting CNS applications .

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